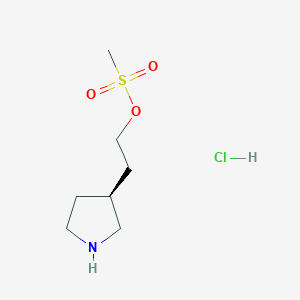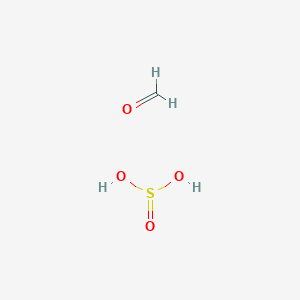
Methanesulfonic acid,1-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid,1-hydroxy- is an organosulfur compound with the molecular formula CH4O3S. It is a colorless liquid that is highly soluble in water and other polar solvents. This compound is known for its strong acidity and is widely used in various industrial and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanesulfonic acid,1-hydroxy- can be synthesized through several methods. One common method involves the direct sulfonation of methane using sulfur trioxide in the presence of a sulfonyl peroxide initiator . Another method involves the electrochemical oxidation of dimethyl sulfide using chlorine, followed by extraction and purification .
Industrial Production Methods
Industrial production of methanesulfonic acid,1-hydroxy- often involves the oxidation of dimethyl disulfide with nitric acid, which is then restored using atmospheric oxygen . This method is preferred due to its high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid,1-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, nitric acid, and chlorine . The reactions typically occur under controlled temperature and pressure conditions to ensure high yield and selectivity.
Major Products Formed
The major products formed from these reactions include methanesulfonic acid, methanesulfinic acid, and various methanesulfonate esters .
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid,1-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in esterification and alkylation reactions.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in electroplating, metal recovery, and as an electrolyte in redox flow batteries.
Wirkmechanismus
Methanesulfonic acid,1-hydroxy- exerts its effects through its strong acidity. It acts as a Brønsted acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as esterification and alkylation . The molecular targets and pathways involved include the activation of carbonyl and hydroxyl groups, facilitating nucleophilic attack and subsequent reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methanesulfonic acid,1-hydroxy- include:
Methanesulfonic acid: CH3SO3H
Ethanesulfonic acid: C2H5SO3H
Propane-1-sulfonic acid: C3H7SO3H
Uniqueness
Methanesulfonic acid,1-hydroxy- is unique due to its high solubility in water and polar solvents, its strong acidity, and its ability to dissolve a wide range of metal salts . These properties make it particularly useful in applications where other acids may not be effective.
Eigenschaften
Molekularformel |
CH4O4S |
|---|---|
Molekulargewicht |
112.11 g/mol |
IUPAC-Name |
formaldehyde;sulfurous acid |
InChI |
InChI=1S/CH2O.H2O3S/c1-2;1-4(2)3/h1H2;(H2,1,2,3) |
InChI-Schlüssel |
DXRFSTNITSDOKK-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
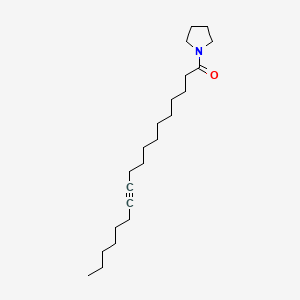
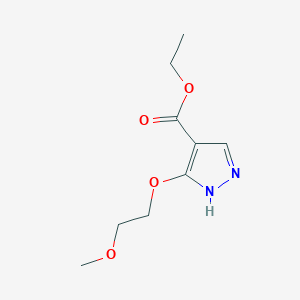
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
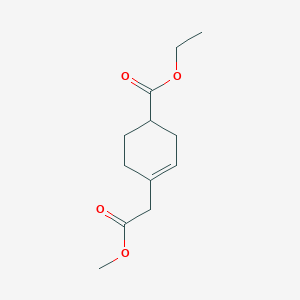
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)

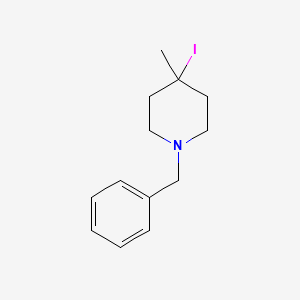


![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)

